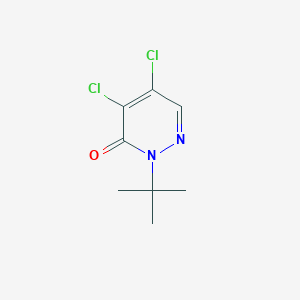

2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

Beschreibung

2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one (CAS 84956-71-8) is a pyridazinone derivative characterized by a tert-butyl group at the 2-position and chlorine atoms at the 4- and 5-positions. Its molecular formula is C₈H₁₀Cl₂N₂O, with a molecular weight of 221.08 g/mol and a boiling point of 240.5°C at 760 mmHg . The compound is synthesized via a reaction involving tert-butyl nitrite hydrate, sodium hydroxide, and acetic acid in a toluene-water mixture, yielding a red solid with a 68.1% yield . Its primary applications lie in industrial and scientific research, particularly as a precursor for agrochemicals and pharmaceuticals .

Eigenschaften

IUPAC Name |

2-tert-butyl-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVZRTXGLHTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381989 | |

| Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84956-71-8 | |

| Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of tert-butylhydrazine on the electrophilic carbonyl groups of mucochloric acid, followed by ring-opening and subsequent recyclization to form the pyridazinone core. Key stoichiometric considerations include:

- Molar ratio : 1:1 tert-butylhydrazine to mucochloric acid

- Temperature : 60–80°C in toluene or dichloromethane

- Catalysis : Acetic acid (10–15 mol%) accelerates ring closure

The intermediate 3,4-dichloro-5-hydroxy-2(5H)-furanone forms transiently before undergoing tautomerization to TDCP.

Process Optimization

Table 1 compares yields under varying conditions from EP0169375B1 and ChemicalBook data:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 80 | 6 | 82 |

| DCM | 60 | 8 | 78 |

| Acetic Acid | 100 | 4 | 85 |

Higher temperatures in acetic acid improve reaction kinetics but require careful pH control to prevent byproduct formation.

Alternative Synthetic Pathways

Halogenation of Pyridazinone Precursors

A less common route involves sequential halogenation of 2-tert-butylpyridazin-3(2H)-one. This method, though feasible, faces challenges in regioselectivity:

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate the cyclocondensation step:

- Conditions : 150 W, 100°C, 30 minutes

- Advantages : 20% reduction in reaction time vs conventional heating

- Limitations : Scalability challenges in industrial settings

Critical Analysis of Methodologies

Byproduct Formation and Mitigation

Common impurities include:

Solvent Selection Impact

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition above 90°C. Non-polar solvents (toluene) provide better thermal stability.

Industrial-Scale Production Considerations

Cost Optimization Strategies

Quality Control Parameters

Specifications for pharmaceutical-grade TDCP:

| Parameter | Requirement |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Residual Solvents | <50 ppm (ICH Q3C) |

| Heavy Metals | <10 ppm |

Emerging Research Directions

Biocatalytic Approaches

Recent studies explore lipase-mediated synthesis under mild conditions:

Flow Chemistry Applications

Microreactor systems demonstrate potential for continuous TDCP production:

- Residence time : 12 minutes vs 6 hours batch

- Space-time yield : 1.8 kg·L⁻¹·h⁻¹

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one serves as a valuable building block for developing bioactive compounds, particularly in the context of drug discovery. Its derivatives have shown potential as inhibitors in various biological pathways:

- Inhibition of Protein Methyltransferases : A study highlighted its role as part of a compound series that inhibits the PRMT5-PBM interaction, suggesting its potential use in cancer therapeutics .

- Vasodilators and Anticancer Agents : The compound is explored for its vasodilatory effects and anticancer properties, making it a candidate for further pharmacological studies .

Agricultural Applications

The compound has been recognized for its utility in agricultural chemistry:

- Insecticides and Acaricides : this compound derivatives have been developed as effective insecticides with low toxicity to non-target organisms. They are particularly useful against pests such as spider mites and various insects affecting crops like pome fruit and vegetables .

- Pesticide Development : Its application extends to the development of pesticides that are designed to be environmentally friendly while maintaining efficacy against agricultural pests.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The dichloro substituents may enhance the compound’s reactivity and stability, facilitating its interaction with biological macromolecules. The exact pathways and targets depend on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Parent Compound: 4,5-Dichloropyridazin-3(2H)-one (CAS 932-22-9)

- Structure : Lacks the tert-butyl group at the 2-position.

- Molecular Weight : 164.97 g/mol .

- Physical Properties: Melting point of 200–204°C ; crystallizes in a monoclinic space group (P21/c) with distinct unit cell parameters (a = 5.22 Å, b = 9.08 Å, c = 12.97 Å) .

- Electronic Properties : DFT calculations reveal a HOMO-LUMO energy gap (ΔE) of 5.32 eV , indicating moderate reactivity. The dimeric form aligns well with experimental vibrational frequencies .

- Reactivity: Serves as a versatile intermediate for hydrazine derivatives (e.g., L82-G17, a DNA ligase inhibitor ) and alkylation reactions (e.g., ethyl 2-(4-chloro-5-methyl-6-oxo-pyridazin-1-yl)propanoate ).

- Applications : Used in organic carbonate synthesis under mild conditions and as a reagent for oxime-to-carbonyl conversions when nitro-substituted .

2-Benzyl-4,5-dichloropyridazin-3(2H)-one (CAS 41933-33-9)

- Structure : Benzyl group at the 2-position instead of tert-butyl.

- Molecular Weight : 255.1 g/mol .

- Synthesis : Prepared via alkylation of the parent compound with benzyl halides under basic conditions .

- Higher molecular weight and lipophilicity compared to the tert-butyl derivative, which may influence bioavailability.

5-Chloro-6-phenyl-2-substituted Pyridazin-3(2H)-ones (3a-3h)

Nitro-Substituted Analog: 2-Nitro-4,5-dichloropyridazin-3(2H)-one

- Structure : Nitro group at the 2-position instead of tert-butyl.

- Reactivity : Acts as a neutral, eco-friendly oxidant for converting oximes to carbonyl compounds under microwave irradiation .

- Electronic Effects: The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the pyridazinone ring compared to the tert-butyl derivative.

Halogenated Derivatives: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6)

- Structure : Bromine at position 6, chlorine at 4 and 5.

- Comparison: Bromine’s larger atomic radius and polarizability enhance reactivity in nucleophilic substitutions compared to chlorine. Potential for radiopharmaceutical applications due to bromine’s isotope utility .

Data Table: Comparative Analysis of Pyridazinone Derivatives

Biologische Aktivität

2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one is a synthetic compound belonging to the pyridazine family, characterized by its unique molecular structure that includes a pyridazinone core with tert-butyl and dichloro substituents. This compound has garnered attention for its potential biological activities, particularly in agricultural chemistry and pharmacology.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butylhydrazine with mucochloric acid. Various methods have been explored to optimize yield and purity:

- Reflux Method : Refluxing tert-butylhydrazine with mucochloric acid in an aqueous solution of hydrochloric acid has been shown to produce the compound effectively but with variable yields due to by-product formation .

- Continuous Flow Processes : Modern approaches utilizing continuous flow microreactors have been investigated to enhance reaction efficiency and minimize by-products, leading to more sustainable production methods.

Pharmacological Applications

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly as insecticides and acaricides in agricultural settings. The compound's mechanism of action is believed to involve interactions with specific biological targets, enhancing binding affinities due to steric effects from the tert-butyl group and increased reactivity from the dichloro substituents .

Case Studies and Research Findings

- Insecticidal Activity : A study demonstrated that derivatives of this compound showed potent insecticidal properties against various pests. The structure-activity relationship (SAR) analysis indicated that modifications at the nitrogen sites could enhance efficacy against target pests.

- Pharmacological Inhibition : Another investigation highlighted a derivative of this compound as a potential inhibitor for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The IC50 value was reported at 12 μM, indicating moderate potency .

Data Table: Biological Activity Overview

Q & A

Q. What are the primary synthetic routes for 2-(tert-butyl)-4,5-dichloropyridazin-3(2H)-one?

The compound is synthesized via a multi-step process involving the reaction of tert-butylamine derivatives with chlorinated pyridazine precursors. A key method involves treating tert-butyl nitrite with sodium hydroxide in a toluene-water mixture, followed by controlled addition of imidazole acid and subsequent acidification with acetic acid. The crude product is purified through solvent washing and crystallization. This route yields a 68.1% isolated yield under optimized conditions .

Q. How can researchers characterize the purity and structural identity of this compound?

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : H NMR (400 MHz, CDCl) confirms the tert-butyl group (δ 1.55 ppm, singlet) and pyridazinone backbone (δ 6.85 ppm, singlet) .

- Melting Point : Purity is assessed via melting point analysis (204–206°C) .

- HPLC/MS : Used to verify absence of byproducts, especially in scaled-up syntheses .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity in heterocyclic chemistry?

The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., nucleophilic substitution at the 2-position). However, it may slow down electrophilic aromatic substitution at adjacent positions. Computational studies (DFT) are recommended to map electronic effects, particularly in reactions involving nucleophiles or transition metal catalysts .

Q. What methodologies are effective for studying its role in oxime-to-carbonyl conversions?

A related compound, 2-nitro-4,5-dichloropyridazin-3(2H)-one, demonstrates utility in converting oximes to aldehydes/ketones under microwave irradiation. Researchers should adapt this protocol by testing reaction parameters (e.g., solvent polarity, temperature) for the tert-butyl analog. Monitor reaction progress via TLC and quantify yields using GC-MS or C NMR .

Q. How can reaction conditions be optimized for synthesizing sulfur-containing derivatives (e.g., 4-chloro-5-mercapto analogs)?

Substituent introduction requires careful control of reducing agents. For example, sodium hydride in ethanol selectively replaces the 5-chloro group with a mercapto moiety (76.4% yield). Optimize stoichiometry (1:1.2 molar ratio of substrate to NaH) and reaction time (2 hours) to minimize disulfide formation .

Q. What strategies resolve discrepancies in spectral data for structurally similar analogs?

Contradictions in NMR or IR spectra often arise from tautomerism or solvation effects. Use variable-temperature NMR to identify dynamic equilibria. For ambiguous peaks, cross-validate with X-ray crystallography (single-crystal analysis) or high-resolution mass spectrometry .

Q. How can computational modeling predict bioactivity in DNA ligase inhibition studies?

Molecular docking (e.g., AutoDock Vina) can simulate interactions between the compound and bacterial DNA ligase active sites. Prioritize analogs with modified chloro substituents (e.g., 4-fluoro-5-iodo) to enhance binding affinity. Validate predictions via enzymatic assays (IC measurements) .

Q. What experimental designs are critical for analyzing substituent effects on solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.